N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- N-phenyl-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-phenyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
Uniqueness
N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the propoxy group on the quinoxaline moiety. This structural feature may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-phenyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-2-15-29-23-21(25-19-12-6-7-13-20(19)26-23)27-14-8-9-17(16-27)22(28)24-18-10-4-3-5-11-18/h3-7,10-13,17H,2,8-9,14-16H2,1H3,(H,24,28) |
InChI Key |
RRBMZHDGTCTQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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